molecular formula C17H12O9 B8250904 3,4,3'-Tri-O-methylflavellagic acid CAS No. 13756-49-5

3,4,3'-Tri-O-methylflavellagic acid

Cat. No.: B8250904
CAS No.: 13756-49-5
M. Wt: 360.3 g/mol
InChI Key: BLICLJSLKJVPKA-UHFFFAOYSA-N
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Description

3,3’,4-Tri-O-methylflavellagic acid is a methylated analogue of ellagic acid. It is a naturally occurring compound that has been isolated from the rhizomes of Euphorbia acaulis. This compound has garnered interest due to its potential biological activities, including anti-diabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4-tri-O-methylflavellagic acid typically involves the methylation of ellagic acid. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for 3,3’,4-tri-O-methylflavellagic acid are not well-documented in the literature. the general approach would involve large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3’,4-Tri-O-methylflavellagic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various alkyl or acyl groups into the molecule .

Scientific Research Applications

3,3’,4-Tri-O-methylflavellagic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’,4-tri-O-methylflavellagic acid involves its interaction with various molecular targets and pathways. For instance, its anti-diabetic effect is believed to be due to its ability to enhance insulin sensitivity and reduce blood glucose levels. The compound may also exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,4-Tri-O-methylflavellagic acid is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its enhanced stability and bioavailability compared to ellagic acid make it a promising candidate for various applications .

Properties

IUPAC Name

5,13-dihydroxy-6,7,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaene-3,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O9/c1-22-11-6(18)4-5-7-8-9(17(21)26-12(7)11)10(19)14(23-2)15(24-3)13(8)25-16(5)20/h4,18-19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLICLJSLKJVPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=C3C(=C(C(=C4O)OC)OC)OC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292782
Record name 3,3′,4-Tri-O-methylflavellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13756-49-5
Record name 3,3′,4-Tri-O-methylflavellagic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13756-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′,4-Tri-O-methylflavellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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